molecular formula C12H9F5OS B1425136 1-Phenoxy-4-(pentafluorosulfanyl)benzene CAS No. 1126968-86-2

1-Phenoxy-4-(pentafluorosulfanyl)benzene

Cat. No.: B1425136
CAS No.: 1126968-86-2
M. Wt: 296.26 g/mol
InChI Key: NXCMMKKWUQZWSE-UHFFFAOYSA-N
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Description

1-Phenoxy-4-(pentafluorosulfanyl)benzene is an organosulfur compound characterized by the presence of a phenoxy group and a pentafluorosulfanyl group attached to a benzene ring. This compound is known for its high chemical stability and unique electronic properties, making it a subject of interest in various scientific research fields .

Preparation Methods

The synthesis of 1-Phenoxy-4-(pentafluorosulfanyl)benzene typically involves the fluorination of diphenyl disulfide. One of the most effective methods is the fluorination using xenon difluoride, although this method yields only about 25% . The reaction conditions generally require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Scientific Research Applications

1-Phenoxy-4-(pentafluorosulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-Phenoxy-4-(pentafluorosulfanyl)benzene involves its interaction with various molecular targets through its electron-withdrawing pentafluorosulfanyl group. This group influences the compound’s reactivity and stability, making it a valuable tool in studying electrophilic aromatic substitution reactions. The pathways involved are primarily related to its ability to stabilize negative charges and facilitate the formation of reactive intermediates .

Properties

IUPAC Name

pentafluoro-(4-phenoxyphenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F5OS/c13-19(14,15,16,17)12-8-6-11(7-9-12)18-10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCMMKKWUQZWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719138
Record name 1-(Pentafluoro-lambda~6~-sulfanyl)-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126968-86-2
Record name 1-(Pentafluoro-lambda~6~-sulfanyl)-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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